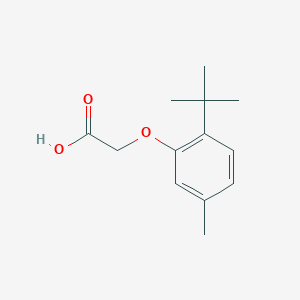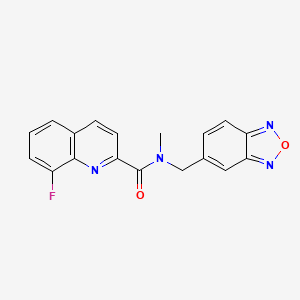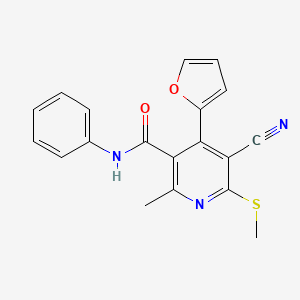![molecular formula C14H13ClN2O3S B5579239 N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 5270-90-6](/img/structure/B5579239.png)
N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound with the linear formula C14H13ClN2O3S . Its CAS number is 329059-23-6 . It has a molecular weight of 324.788 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide consists of a central phenyl ring, which is substituted at one position by an acetamide group and at another position by a sulfonyl group that is itself attached to a 4-chlorophenyl group .Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis
A study characterized the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares structural similarities with N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. The research utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, and density functional theory to investigate the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. The analysis confirmed stereo-electronic interactions contributing to stability, supported by natural bond orbital analysis and Hirshfeld surface insights into intermolecular contacts within the crystal structure (Jenepha Mary et al., 2022).
Structural and Thermal Characterization
Another study synthesized and characterized various sulfanilamide derivatives, including compounds structurally related to N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. The research employed various spectroscopic methods and single-crystal X-ray diffraction to examine their crystal structures, conformational properties, and hydrogen bond networks. The thermal properties were evaluated using thermogravimetric and differential scanning calorimetric methods, revealing distinct thermal decomposition points and melting points for the derivatives. However, these compounds exhibited limited antibacterial activity and no antifungal activity (Lahtinen et al., 2014).
Molecular Docking and Anticancer Potential
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, structurally similar to the compound of interest, synthesized the molecule and confirmed its structure through various spectroscopic techniques. The anticancer activity was evaluated through in silico modeling targeting the VEGFr receptor, suggesting potential therapeutic applications. The research highlights the importance of molecular docking studies in identifying promising anticancer compounds (Sharma et al., 2018).
Design and Synthesis for Antimicrobial Activity
A research project focused on the design and synthesis of compounds containing biologically active segments, including β-lactam drugs and sulfonamido groups. The synthesis involved multiple steps leading to the production of new compounds with significant biological activity, as indicated by their antibacterial and antifungal screening results. This study demonstrates the potential for designing multifunctional molecules with enhanced therapeutic properties (Fadel & Al-Azzawi, 2021).
Propriétés
IUPAC Name |
N-[3-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZYVSXKXNZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967149 |
Source


|
| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(((4-Chlorophenyl)sulfonyl)amino)phenyl)acetamide | |
CAS RN |
5270-90-6 |
Source


|
| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)
![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)


![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)



![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)